- Recyclable Pd2dba3/XPhos/PEG-2000 System for Efficient Borylation of Aryl Chlorides: Practical Access to Aryl BoronatesSynthesis, 2022, 54(5), 1339-1346,
Cas no 914675-52-8 (4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane)

914675-52-8 structure
Nome del prodotto:4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
Numero CAS:914675-52-8
MF:C18H21BO2
MW:280.169145345688
MDL:MFCD14636459
CID:860159
PubChem ID:59207619
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Proprietà chimiche e fisiche
Nomi e identificatori
-
- Biphenyl-2-boronic acid pinaco
- Biphenyl-2-boronic acid pinacol ester
- 2-[1,1′-Biphenyl]-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 2-(Biphenyl-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
- 2-([1,1'-Biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- DB-104279
- 2-Biphenylboronic acid pinacol ester
- SY256538
- EN300-12577911
- A1-24357
- 2-{[1,1'-BIPHENYL]-2-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- CS-0175012
- A12934
- SCHEMBL12390740
- 914675-52-8
- AKOS037644957
- MFCD14636459
- AS-55712
-
- MDL: MFCD14636459
- Inchi: 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,1-4H3
- Chiave InChI: WCXWQEUBHZKNMQ-UHFFFAOYSA-N
- Sorrisi: O1C(C)(C)C(C)(C)OB1C1C(C2C=CC=CC=2)=CC=CC=1
Proprietà calcolate
- Massa esatta: 280.16300
- Massa monoisotopica: 280.1634601g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 344
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 18.5Ų
Proprietà sperimentali
- Punto di fusione: 76-79℃
- Coefficiente di ripartizione dell'acqua: Insoluble in water. Soluble in organic solvents.
- PSA: 18.46000
- LogP: 3.65280
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Informazioni sulla sicurezza
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Dati doganali
- CODICE SA:2931900090
- Dati doganali:
Codice doganale cinese:
2931900090Panoramica:
293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%
Riassunto:
2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU767-5g |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
914675-52-8 | 98% | 5g |
808.0CNY | 2021-07-14 | |
abcr | AB255899-1 g |
Biphenyl-2-boronic acid pinacol ester, 97%; . |
914675-52-8 | 97% | 1g |
€64.80 | 2023-04-27 | |
Enamine | EN300-12577911-0.5g |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
914675-52-8 | 0.5g |
$125.0 | 2023-07-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU767-1g |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
914675-52-8 | 98% | 1g |
239.0CNY | 2021-07-14 | |
Chemenu | CM219927-10g |
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
914675-52-8 | 95% | 10g |
$233 | 2022-08-31 | |
eNovation Chemicals LLC | Y1198734-5g |
Biphenyl-2-boronic Acid Pinacol Ester |
914675-52-8 | 97% | 5g |
$155 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245682-25g |
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
914675-52-8 | 98% | 25g |
¥3325.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1049773-5g |
Biphenyl-2-boronic acid pinaco |
914675-52-8 | 95% | 5g |
$155 | 2024-06-06 | |
abcr | AB255899-1g |
Biphenyl-2-boronic acid pinacol ester, 97%; . |
914675-52-8 | 97% | 1g |
€64.80 | 2025-02-21 | |
Enamine | EN300-12577911-0.25g |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
914675-52-8 | 0.25g |
$70.0 | 2023-07-06 |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Polyethylene glycol (PEG-2000) ; rt → 50 °C
1.2 6 h, 110 °C
1.2 6 h, 110 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Cesium fluoride Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine , Cuprous iodide Solvents: Toluene ; 1 min, rt; 24 h, 80 °C
Riferimento
- Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C-F Bond FunctionalizationsJournal of the American Chemical Society, 2015, 137(45), 14313-14318,
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Tricyclohexylphosphine , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Hexane ; 1 h, 80 °C; 80 °C → rt
1.2 Solvents: Hexane ; 12 h, 80 °C
1.2 Solvents: Hexane ; 12 h, 80 °C
Riferimento
- Rhodium-catalyzed ipso-borylation of alkylthioarenes via C-S bond cleavageOrganic Letters, 2016, 18(11), 2758-2761,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: (SP-4-1)-Fluorophenylbis(tricyclohexylphosphine)nickel Solvents: Toluene ; 16 h, 115 °C
Riferimento
- Mechanism and Scope of Nickel-Catalyzed Decarbonylative Borylation of Carboxylic Acid FluoridesJournal of the American Chemical Society, 2019, 141(43), 17322-17330,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Zinc , Zinc iodide , (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ; 4 h, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ; 1 h, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ; 1 h, rt
Riferimento
- Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic EstersJournal of Organic Chemistry, 2010, 75(11), 3893-3896,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 5 min, 25 °C; 3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 25 °C
Riferimento
- Preparation and reactions of 4-iodobutyl pinacolborate. Synthesis of substituted alkyl and aryl pinacolboronates via 4-iodobutyl pinacolborate utilizing tetrahydrofuran as the leaving groupTetrahedron Letters, 2015, 56(23), 3032-3033,
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Triphenylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: Toluene , Octane ; 30 s, rt
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
Riferimento
- Nickel-catalyzed decarbonylative borylation of aroyl fluoridesChemical Communications (Cambridge, 2018, 54(99), 13969-13972,
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Diethyl ether ; 18 h, rt
Riferimento
- Hydrogenation of (Hetero)aryl Boronate Esters with a Cyclic (Alkyl)(amino)carbene-Rhodium Complex: Direct Access to cis-Substituted Borylated Cycloalkanes and Saturated HeterocyclesAngewandte Chemie, 2019, 58(20), 6554-6558,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Zinc , Zinc iodide , (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ; 16 h, rt
Riferimento
- Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic EstersJournal of Organic Chemistry, 2010, 75(11), 3893-3896,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(Oxydi-2,1-phenylene)bis[1,1-bis(1,1-dimethylethyl)phosphine Solvents: 1,4-Dioxane ; rt; 30 min, rt
1.2 Reagents: Triethylamine ; rt; 6 h, 100 °C
1.2 Reagents: Triethylamine ; rt; 6 h, 100 °C
Riferimento
- An efficient catalyst system for palladium-catalyzed borylation of aryl halides with pinacolboraneSynlett, 2006, (12), 1867-1870,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Riferimento
- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond ActivationOrganic Letters, 2021, 23(12), 4588-4592,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ; 24 h, 80 °C
Riferimento
- Copper-Catalyzed ipso-Borylation of FluoroarenesACS Catalysis, 2017, 7(7), 4535-4541,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate , Silica Solvents: Benzene ; 10 h, 60 °C
Riferimento
- Palladium-Catalyzed Borylation of Sterically Demanding Aryl Halides with a Silica-Supported Compact Phosphane LigandAngewandte Chemie, 2011, 50(36), 8363-8366,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)copper Solvents: Methylcyclohexane ; 42 h, 100 °C
Riferimento
- Copper-catalysed borylation of aryl chloridesOrganic & Biomolecular Chemistry, 2019, 17(27), 6601-6606,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Acetic acid , Sodium sulfate Solvents: Tetrahydrofuran ; 2 d, 20 °C
Riferimento
- Bright Luminescent Platinum(II)-Biaryl Emitters Synthesized Without Air-Sensitive ReagentsChemistry - A European Journal, 2020, 26(24), 5449-5458,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic EstersJournal of Organic Chemistry, 2011, 76(23), 9602-9610,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Palladium-Catalyzed ipso-Borylation of Aryl Sulfides with DiboronsOrganic Letters, 2016, 18(12), 2966-2969,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ; 72 h, 170 °C
Riferimento
- Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of OrganoboronatesChemistry - A European Journal, 2016, 22(47), 16787-16790,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) , 2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ; 16 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Cobalt-Catalyzed C-F Bond Borylation of Aryl FluoridesOrganic Letters, 2018, 20(22), 7249-7252,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
Riferimento
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium ActivationACS Catalysis, 2022, 12(15), 8904-8910,
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: Triethylamine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C
Riferimento
- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by ComputationAngewandte Chemie, 2018, 57(51), 16721-16726,
Metodo di produzione 22
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Riferimento
- Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activationChemRxiv, 2021, 1, 1-6,
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Raw materials
- 2-Bromo-1,1'-biphenyl
- 2-Chlorobiphenyl
- 2,3-Dimethylbutane-2,3-diol
- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- [1,1'-biphenyl]-2-ylboronic acid
- 2-Fluorobiphenyl
- Pinacolborane
- 2-Phenylbenzoic acid
- BENZENE, (1,3-BUTADIENYLTHIO)-
- 1,1'-Biphenyl, 2-(methylthio)-
- 1,3,2-Dioxaborolane, 2-(4-iodobutoxy)-4,4,5,5-tetramethyl-
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Preparation Products
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Letteratura correlata
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
914675-52-8 (4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane) Prodotti correlati
- 144432-80-4(4-Biphenylboronic acid pinacol ester)
- 207611-87-8(4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl)
- 195062-59-0(4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane)
- 356570-53-1(2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2228231-69-2(tert-butyl N-3-methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate)
- 1049743-93-2(3-Chloro-2-(1-methylhydrazino)-5-(trifluoro methyl)pyridine Hydrochloride)
- 51009-30-4(2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide)
- 108450-75-5(methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride)
- 75565-11-6(1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER)
- 1447914-90-0(ethyl 4-formyl-1,3-thiazole-2-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:914675-52-8)4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane

Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):312.0/1030.0